molecular formula C18H23N7O3S B2975010 3-(3-methoxyphenyl)-7-(4-(propylsulfonyl)piperazin-1-yl)-3H-[1,2,3]triazolo[4,5-d]pyrimidine CAS No. 1005307-27-6

3-(3-methoxyphenyl)-7-(4-(propylsulfonyl)piperazin-1-yl)-3H-[1,2,3]triazolo[4,5-d]pyrimidine

Cat. No. B2975010
CAS RN: 1005307-27-6
M. Wt: 417.49
InChI Key: ZKJWQEGPBUEGQW-UHFFFAOYSA-N
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Description

The compound is a derivative of [1,2,3]triazolo[4,5-d]pyrimidine, which is a class of compounds known to have potential anti-cancer effects . The compound has a methoxyphenyl group, a propylsulfonyl piperazinyl group, and a triazolopyrimidine core.


Molecular Structure Analysis

The molecular structure of this compound would be complex due to the presence of multiple functional groups. The [1,2,3]triazolo[4,5-d]pyrimidine core would contribute to the aromaticity of the compound .

Scientific Research Applications

Synthesis and Preclinical Evaluation

This chemical has been studied for its potential in mapping cerebral adenosine A2A receptors (A2ARs) with PET imaging. The synthesis of related compounds with high specific activity and purity has been developed for exploring A2ARs distribution in the brain, indicating its utility in neurological research (Zhou et al., 2014).

Antimicrobial Activities

New derivatives have been synthesized from various reactions, showing moderate to good antimicrobial activities against test microorganisms. Such studies highlight the compound's potential in developing novel antimicrobial agents (Bektaş et al., 2007).

Antihypertensive Potential

Research into 1,2,4-triazolol[1,5-alpha]pyrimidines has shown promising antihypertensive activity in vitro and in vivo, indicating the compound's relevance in cardiovascular drug development (Bayomi et al., 1999).

Kinase Inhibition and Antitumor Activity

Compounds synthesized through related structures have been evaluated as Aurora-A kinase inhibitors, demonstrating cytotoxic activity against tumor cell lines. This suggests potential applications in cancer therapy (Shaaban et al., 2011).

HIV-1 Reverse Transcriptase Inhibition

Analogues of similar compounds have been synthesized and evaluated for their ability to inhibit HIV-1 reverse transcriptase, leading to the development of non-nucleoside inhibitors. This research is crucial for HIV treatment strategies (Romero et al., 1994).

properties

IUPAC Name

3-(3-methoxyphenyl)-7-(4-propylsulfonylpiperazin-1-yl)triazolo[4,5-d]pyrimidine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H23N7O3S/c1-3-11-29(26,27)24-9-7-23(8-10-24)17-16-18(20-13-19-17)25(22-21-16)14-5-4-6-15(12-14)28-2/h4-6,12-13H,3,7-11H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZKJWQEGPBUEGQW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCS(=O)(=O)N1CCN(CC1)C2=NC=NC3=C2N=NN3C4=CC(=CC=C4)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H23N7O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

417.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-(3-methoxyphenyl)-7-(4-(propylsulfonyl)piperazin-1-yl)-3H-[1,2,3]triazolo[4,5-d]pyrimidine

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